Leukotriene B4 Ethanolamide

Descripción general

Descripción

La Etanolámida de Leucotrieno B4 es un mediador lipídico bioactivo derivado del ácido araquidónico. Es conocido por su papel en las respuestas inflamatorias y se ha estudiado por sus posibles aplicaciones terapéuticas. Este compuesto actúa como un antagonista y agonista parcial del receptor 1 del Leucotrieno B4, que está involucrado en varios procesos inflamatorios .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de la Etanolámida de Leucotrieno B4 típicamente implica la conversión del ácido araquidónico a Leucotrieno B4, seguida de la formación de la etanolamida. El proceso incluye:

Oxidación del Ácido Araquidónico: Este paso implica el uso de enzimas como la 5-lipoxigenasa para convertir el ácido araquidónico a Leucotrieno A4.

Hidrólisis y Reducción: El Leucotrieno A4 se hidroliza luego a Leucotrieno B4, que posteriormente se reduce.

Formación de la Etanolámida: El paso final involucra la reacción del Leucotrieno B4 con etanolamina bajo condiciones específicas para formar la Etanolámida de Leucotrieno B4.

Métodos de Producción Industrial: La producción industrial de la Etanolámida de Leucotrieno B4 sigue rutas sintéticas similares pero a una escala mayor. El proceso se optimiza para obtener mayores rendimientos y pureza, a menudo involucrando técnicas avanzadas como la cromatografía para la purificación .

Análisis De Reacciones Químicas

Tipos de Reacciones: La Etanolámida de Leucotrieno B4 experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar sus grupos funcionales.

Sustitución: Las reacciones de sustitución pueden ocurrir en sitios específicos de la molécula.

Reactivos y Condiciones Comunes:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Solventes: Etanol, dimetilsulfóxido (DMSO).

Productos Principales: Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados y reducidos de la Etanolámida de Leucotrieno B4 .

Aplicaciones Científicas De Investigación

Inflammatory Diseases

LTB4-EA has been studied for its role in various inflammatory diseases, including:

- Asthma : Research indicates that LTB4 plays a crucial role in asthma pathophysiology by promoting airway inflammation and hyperresponsiveness. LTB4-EA's ability to modulate these processes makes it a target for therapeutic intervention .

- Atherosclerosis : Studies show that LTB4 enhances the inflammatory processes involved in atherosclerosis, making LTB4-EA a potential candidate for therapeutic strategies aimed at reducing plaque formation and progression .

Cancer Research

Leukotrienes have been implicated in tumor progression and metastasis. LTB4-EA's ability to activate immune responses could be leveraged in cancer therapies, particularly in enhancing anti-tumor immunity or modifying tumor microenvironments .

In Vitro Studies

In vitro studies have demonstrated that LTB4-EA induces significant chemotactic responses in human neutrophils, leading to enhanced migration towards inflammatory stimuli. This effect underscores its potential utility in understanding leukocyte behavior during inflammation .

Animal Models

Research utilizing animal models has shown that administration of LTB4-EA can exacerbate symptoms in models of colitis and asthma. These findings suggest that while it may have therapeutic potential, careful consideration is needed regarding dosage and timing to avoid exacerbating inflammatory conditions .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Asthma | Enhances airway inflammation | Target for anti-inflammatory therapies |

| Atherosclerosis | Promotes plaque formation | Potential for reducing cardiovascular risk |

| Cancer Research | Modulates immune response | Enhancing anti-tumor immunity |

| Inflammatory Diseases | Stimulates cytokine release | Understanding disease mechanisms |

Mecanismo De Acción

La Etanolámida de Leucotrieno B4 ejerce sus efectos uniéndose al receptor 1 del Leucotrieno B4. Esta unión activa varias vías de señalización, incluida la vía de la quinasa de proteínas activada por mitógeno (MAPK) y la vía de la quinasa B de la 3-quinasa de fosfatidilinositol/proteína (PI3K/Akt). Estas vías desempeñan un papel crucial en las respuestas inflamatorias y la supervivencia celular .

Compuestos Similares:

Leucotrieno B4: Un compuesto estrechamente relacionado con propiedades inflamatorias similares.

Leucotrieno C4: Otro leucotrieno involucrado en las respuestas inflamatorias.

Leucotrieno D4: Conocido por su papel en el asma y las reacciones alérgicas.

Singularidad: La Etanolámida de Leucotrieno B4 es única debido a su doble papel como antagonista y agonista parcial del receptor 1 del Leucotrieno B4. Esta doble funcionalidad le permite modular las respuestas inflamatorias de manera más efectiva en comparación con otros leucotrienos .

Comparación Con Compuestos Similares

Leukotriene B4: A closely related compound with similar inflammatory properties.

Leukotriene C4: Another leukotriene involved in inflammatory responses.

Leukotriene D4: Known for its role in asthma and allergic reactions.

Uniqueness: Leukotriene B4 Ethanolamide is unique due to its dual role as an antagonist and partial agonist for Leukotriene B4 receptor 1. This dual functionality allows it to modulate inflammatory responses more effectively compared to other leukotrienes .

Actividad Biológica

Leukotriene B4 Ethanolamide (LTB4-EA) is a synthetic derivative of leukotriene B4 (LTB4), a potent lipid mediator involved in inflammatory responses. This article provides a comprehensive overview of the biological activity of LTB4-EA, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Leukotriene B4 is derived from arachidonic acid through the action of the enzyme 5-lipoxygenase (5-LO). The synthesis pathway involves the conversion of arachidonic acid to leukotriene A4 (LTA4), which can then be transformed into LTB4 by LTA4 hydrolase. LTB4 is known for its role in mediating inflammation, particularly through its effects on leukocyte function, including chemotaxis and activation of immune responses .

LTB4-EA acts as an agonist at both the leukotriene B4 receptors (BLT1 and BLT2) and the Vanilloid TRPV1 receptors. This dual interaction is significant as it may enhance its biological effects, particularly in pain modulation and inflammation .

1. Inflammatory Response

LTB4 is recognized for its potent effects on leukocyte accumulation and vascular permeability. It promotes the migration of neutrophils to sites of inflammation, thereby playing a critical role in acute inflammatory responses. Studies indicate that LTB4 can induce significant changes in vascular permeability and modulate pain responses, suggesting its involvement in various inflammatory diseases .

2. Pain Modulation

The interaction with TRPV1 receptors indicates a role for LTB4-EA in pain pathways. Activation of these receptors can lead to increased intracellular calcium levels, which are crucial for pain signaling. Research has shown that both enantiomers of hydroxy-LTB4 significantly increase intracellular free calcium in human neutrophils, highlighting their potential in pain management .

Case Study: Inflammatory Diseases

Research has demonstrated elevated levels of LTB4 in patients with inflammatory conditions such as psoriasis and asthma. For instance, a study indicated that LTB4 levels correlate with disease severity in asthma patients, implicating it as a biomarker for monitoring inflammation and treatment efficacy .

Metabolic Pathways

The metabolism of LTB4 involves several enzymatic processes, including omega-hydroxylation by cytochrome P450 enzymes, leading to less active metabolites. This metabolic pathway is crucial for regulating LTB4's biological activity and preventing excessive inflammation .

Data Tables

| Biological Activity | Mechanism | Effects |

|---|---|---|

| Chemotaxis | Activation of BLT receptors | Neutrophil recruitment to inflamed tissues |

| Vascular Permeability | Induction via leukocyte interaction | Increased fluid leakage into tissues |

| Pain Sensation | Interaction with TRPV1 receptors | Enhanced pain signaling through calcium influx |

Propiedades

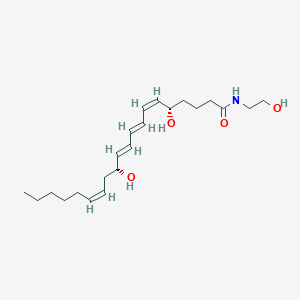

IUPAC Name |

(5S,6Z,8E,10E,12R,14Z)-5,12-dihydroxy-N-(2-hydroxyethyl)icosa-6,8,10,14-tetraenamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H37NO4/c1-2-3-4-5-6-9-13-20(25)14-10-7-8-11-15-21(26)16-12-17-22(27)23-18-19-24/h6-11,14-15,20-21,24-26H,2-5,12-13,16-19H2,1H3,(H,23,27)/b8-7+,9-6-,14-10+,15-11-/t20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQLVVNIINUTUIU-XLFGVTECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C[C@H](/C=C/C=C/C=C\[C@H](CCCC(=O)NCCO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

877459-63-7 | |

| Record name | (5S,6Z,8E,10E,12R,14Z)-5,12-Dihydroxy-N-(2-hydroxyethyl)-6,8,10,14-eicosatetraenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=877459-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Leukotriene B4 ethanolamide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002304 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.